5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
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Overview
Description
5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone is a member of benzimidazoles.
Scientific Research Applications
1. Receptor Ligand Activity
Benzimidazolone derivatives, closely related to 5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone, have been found to act as ligands for the 5-HT4 receptor in the rat oesophagus. These compounds show potent agonist activity, providing insights into their potential pharmacological applications (Baxter & Clarke, 1992).
2. Antimicrobial Properties
Research indicates that benzimidazolone derivatives, including those similar to the specified compound, have significant antimicrobial properties. They have been shown to be effective against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2016).
3. Potential in Treating Diabetes
A study on 1,3-Bis(arylsulfonyl)-benzimidazolones, related to the compound , indicates potential hypoglycemic properties. This suggests a possible role in diabetes treatment, showcasing the compound's therapeutic potential (Ahmad et al., 2002).
4. Photo-Physical Characteristics
Benzimidazolone derivatives have been studied for their photo-physical properties. They demonstrate excited state intra-molecular proton transfer pathway characteristics, which might have applications in the development of fluorescent materials (Padalkar et al., 2011).
5. Anticorrosive and Antibacterial Activities
Recent studies show benzimidazolone derivatives having potential anticorrosive properties for metals like iron, and effective antibacterial activities against various microbial strains (Saber et al., 2021).
properties
Product Name |
5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone |
---|---|
Molecular Formula |
C19H21N3O3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-diethylbenzimidazol-2-one |
InChI |
InChI=1S/C19H21N3O3S/c1-3-20-17-10-9-15(13-18(17)21(4-2)19(20)23)26(24,25)22-12-11-14-7-5-6-8-16(14)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
FZBLPYSJDSHKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)N(C1=O)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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